molecular formula C13H11NO3S2 B14616848 8-(Methanesulfonyl)-10H-phenothiazin-3-ol CAS No. 57218-30-1

8-(Methanesulfonyl)-10H-phenothiazin-3-ol

Cat. No.: B14616848
CAS No.: 57218-30-1
M. Wt: 293.4 g/mol
InChI Key: DBAJGLSJZWRAKZ-UHFFFAOYSA-N
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Description

8-(Methanesulfonyl)-10H-phenothiazin-3-ol is an organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of phenothiazine with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-(Methanesulfonyl)-10H-phenothiazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can react with the methanesulfonyl group in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

8-(Methanesulfonyl)-10H-phenothiazin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Methanesulfonyl)-10H-phenothiazin-3-ol involves its interaction with various molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This can lead to the inhibition of enzyme activity or modification of protein function . The phenothiazine core can also interact with biological membranes, affecting their stability and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Methanesulfonyl)-10H-phenothiazin-3-ol is unique due to the combination of the phenothiazine core and the methanesulfonyl group

Properties

CAS No.

57218-30-1

Molecular Formula

C13H11NO3S2

Molecular Weight

293.4 g/mol

IUPAC Name

8-methylsulfonyl-10H-phenothiazin-3-ol

InChI

InChI=1S/C13H11NO3S2/c1-19(16,17)9-3-5-12-11(7-9)14-10-4-2-8(15)6-13(10)18-12/h2-7,14-15H,1H3

InChI Key

DBAJGLSJZWRAKZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)SC3=C(N2)C=CC(=C3)O

Origin of Product

United States

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